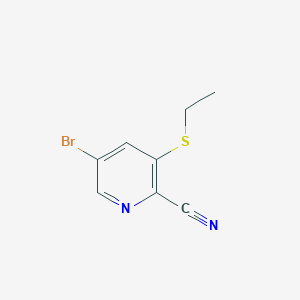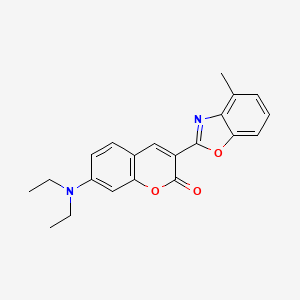
3,4,6-Trimethoxybenzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-Trimethoxybenzene-1,2-diol is an organic compound with the molecular formula C9H12O5 It is a derivative of benzene, featuring three methoxy groups (-OCH3) and two hydroxyl groups (-OH) attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trimethoxybenzene-1,2-diol typically involves the methylation of gallic acid derivatives. One common method includes the use of dimethyl sulfate as the methylating agent in the presence of sodium hydroxide. The reaction proceeds through an O-alkylation mechanism, resulting in the formation of the trimethoxy derivative .
Industrial Production Methods
For industrial production, the process is scaled up by optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .
化学反応の分析
Types of Reactions
3,4,6-Trimethoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used
科学的研究の応用
3,4,6-Trimethoxybenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
作用機序
The mechanism of action of 3,4,6-Trimethoxybenzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. Its methoxy groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity .
類似化合物との比較
Similar Compounds
1,2,4-Trimethoxybenzene: Similar structure but with different positions of methoxy groups.
1,2,3-Trimethoxybenzene: Another isomer with methoxy groups at different positions.
1,3,5-Trimethoxybenzene: Features methoxy groups at the 1, 3, and 5 positions on the benzene ring.
Uniqueness
3,4,6-Trimethoxybenzene-1,2-diol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The specific arrangement of these groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications .
特性
分子式 |
C9H12O5 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC名 |
3,4,6-trimethoxybenzene-1,2-diol |
InChI |
InChI=1S/C9H12O5/c1-12-5-4-6(13-2)9(14-3)8(11)7(5)10/h4,10-11H,1-3H3 |
InChIキー |
WPLWNUNZSLWPJE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1O)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)

![8-Cyclopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13962844.png)


![Methyl 3-[4-[[4-(3-methoxy-3-oxoprop-1-enyl)phenyl]disulfanyl]phenyl]prop-2-enoate](/img/structure/B13962865.png)




![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone](/img/structure/B13962892.png)
![2,2,3,3,4,4,4-Heptafluoro-N-(2,2,3,3,4,4,4-heptafluorobutanoyl)-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]butanamide](/img/structure/B13962893.png)


